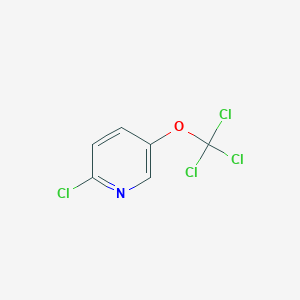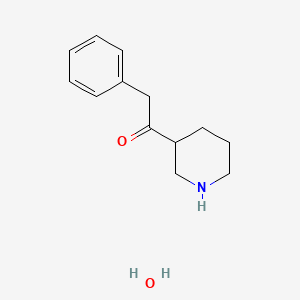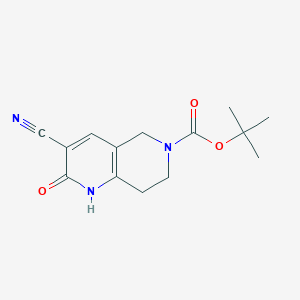
(4-アミノピペリジン-1-イル)(シクロペンチル)メタノン塩酸塩
説明
(4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminopiperidin-1-yl)(cyclopentyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計と開発
(4-アミノピペリジン-1-イル)(シクロペンチル)メタノン塩酸塩: は、医薬品化学において重要な化合物群であるピペリジン誘導体です。ピペリジン構造は、その多様性と生物活性のため、多くの医薬品に見られます。 この化合物は、様々な薬剤、特に中枢神経系を標的とする薬剤の合成におけるビルディングブロックとして役立ちます。ピペリジン環は、しばしば向精神作用を持つ分子に存在します .
複素環式化合物の合成
この化合物中のピペリジン部分は、複素環式化学において共通の骨格です。研究者はそれを利用して、天然物や医薬品に多く見られる複雑な複素環式構造を合成することができます。 これらの構造は、幅広い生物活性を示す可能性があり、新しい治療薬の開発に役立ちます .
生物学的試験
アミン基を持つ化合物として、(4-アミノピペリジン-1-イル)(シクロペンチル)メタノン塩酸塩は、タンパク質相互作用を調べるための生物学的試験で使用できます。 アミン基はタグ付けまたは修飾することができ、特定のタンパク質または酵素に結合することができます。これは、生物学的経路を理解し、潜在的な薬物標的を特定するのに役立ちます .
材料科学
材料科学において、この化合物の堅牢な化学構造は、特定の特性を持つ新しい材料の創出に役立ちます。 例えば、耐久性または柔軟性を向上させたポリマーを合成するために使用でき、産業用途のための新しい材料の開発に貢献します .
分析化学
分析化学において、(4-アミノピペリジン-1-イル)(シクロペンチル)メタノン塩酸塩のようなピペリジン誘導体は、標準物質または試薬として使用できます。 それらの明確に定義された構造と特性は、機器の校正または他の物質を検出または定量するための化学分析の一部として使用するために適しています .
化学教育
この化合物は、教育目的にも役立ちます。 ピペリジン誘導体としての代表的な構造のため、学術的な場で、学生に対して窒素含有複素環の合成と特性について教えることができます。これは、有機化学における基本的な概念です .
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9;/h9-10H,1-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTXEESHHJEBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)






